molecular formula C9H14O3 B109288 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1127-13-5

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B109288
CAS RN: 1127-13-5
M. Wt: 170.21 g/mol
InChI Key: LXQJPKMORWPZGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .


Molecular Structure Analysis

The InChI code for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is 1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid include a formal [4 + 2] cycloaddition reaction .


Physical And Chemical Properties Analysis

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid is a white to off-white solid with a melting point of 224-226°C . It has a density of 1.398±0.06 g/cm3 and a boiling point of 322.2±42.0 °C at 760 mmHg .

Scientific Research Applications

Chemical Shift Analysis in Bicyclic Compounds

Riguera (1978) conducted research on hydroxybicyclo[2.2.2]octane carboxylic acids, demonstrating how the 13C NMR spectra can provide unambiguous assignment of resonance peaks in such compounds. This study is significant for understanding the electronic environment in bicyclic structures like 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid (Riguera, 1978).

Stereoselective Functionalization and Synthesis

Palkó, Sohár, and Fülöp (2011) explored the synthesis and transformations of amino and hydroxymethyl derivatives of bicyclic octane carboxylic acids. Their work on the stereoselective functionalization of these compounds contributes to the broader understanding of synthesizing complex molecular structures with potential applications in pharmaceuticals and materials science (Palkó, Sohár, & Fülöp, 2011).

Substituent Effects and Acidity

Exner and Böhm (2002) investigated the inductive effects in molecules like 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Their findings on the substituent effects in the acid molecule and anion provide valuable insights into the acidity and reactivity of these compounds, which is crucial for their application in synthetic chemistry and biochemistry (Exner & Böhm, 2002).

Crystal Structure Analysis

Arias-Pérez et al. (2003) conducted a structural study on α-hydroxyesters derived from hydroxybicyclo[2.2.2]octane carboxylic acid. Their research utilizing IR and NMR spectroscopy, along with X-ray diffraction, provides detailed insights into the molecular structure of these compounds, which is essential for understanding their potential applications in designing new materials and drugs (Arias-Pérez et al., 2003).

Electrophilic Fluorinating Agents

Stavber, Zupan, Poss, and Shia (1995) researched the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane derivatives as effective reagents for introducing fluorine atoms into organic molecules. This study highlights the potential of such bicyclic compounds in organic synthesis, especially in the field of fluorination reactions (Stavber, Zupan, Poss, & Shia, 1995).

Safety And Hazards

The safety information for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid includes hazard statements H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid involve its potential use in the synthesis of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids .

properties

IUPAC Name

4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-7(11)8-1-4-9(12,5-2-8)6-3-8/h12H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQJPKMORWPZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502564
Record name 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid

CAS RN

1127-13-5
Record name 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate (17.0 g, 69.0 mmol) was refluxed in 1.5 L of 1% aqueous sodium hydroxide solution for 24 h. After cooling down, the reaction solution was acidified with hydrochloric acid (6N, 100 mL) and extracted with diethyl ether (6×500 mL). The combined organic layers were dried over magnesium sulfate and concentrated to afford the titled compound (10.4 g, 61.1 mmol, yield: 89%), which was used in the next step without further purification; MS (ESI) m/z=169.2 [M+H]−.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Roberts, WT Moreland Jr… - Journal of the American …, 1953 - ACS Publications
For use in an investigation3 of electrical effects of substituent groups in saturated systems, we have prepared a series of 4-substituted bicyclo [2.2. 2]-octane-l-carboxylic acids from …
Number of citations: 78 pubs.acs.org
CB Vu, WF Kiesman, PR Conlon, KC Lin… - Journal of medicinal …, 2006 - ACS Publications
Novel tricyclic imidazoline antagonists of the adenosine A 1 receptor are described. For key compounds, the selectivity level over other adenosine receptor subtypes is examined along …
Number of citations: 17 pubs.acs.org

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